molecular formula C19H18BrNO4S B11953079 Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 853331-34-7

Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11953079
CAS No.: 853331-34-7
M. Wt: 436.3 g/mol
InChI Key: LEVIMJHGENMODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a brominated benzothiophene moiety and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-1-benzothiophene with appropriate pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of cardiovascular and anti-inflammatory drugs.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The brominated benzothiophene moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The dihydropyridine core may also play a role in the compound’s biological effects by influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific combination of a brominated benzothiophene and a dihydropyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

853331-34-7

Molecular Formula

C19H18BrNO4S

Molecular Weight

436.3 g/mol

IUPAC Name

dimethyl 4-(3-bromo-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H18BrNO4S/c1-9-13(18(22)24-3)15(14(10(2)21-9)19(23)25-4)17-16(20)11-7-5-6-8-12(11)26-17/h5-8,15,21H,1-4H3

InChI Key

LEVIMJHGENMODR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C3=CC=CC=C3S2)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.